2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes isoindole and quinazoline moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide can be achieved through a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. One common method is the Povarov reaction, which is a type of imino Diels-Alder reaction. This reaction can be carried out in the presence of eutectic solvents bearing Lewis or Brønsted acids, such as a mixture of choline chloride and zinc chloride (ChCl/ZnCl2) . The reaction conditions typically involve mild temperatures and short reaction times, resulting in good to moderate yields of the desired product.
Chemical Reactions Analysis
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, enhancing its chemical complexity and potential biological activity.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic organic chemistry, allowing researchers to explore new synthetic methodologies and reaction mechanisms.
Biology: The compound has shown promise in biological studies, particularly in its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Preliminary studies suggest that the compound may have antitumor and antimicrobial properties, making it a candidate for further investigation in drug development.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. This interaction can lead to the modulation of signaling pathways, resulting in various biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide can be compared to other isoindoloquinazoline derivatives, such as:
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds have similar structural features and biological activities, but differ in their substitution patterns and specific functional groups .
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These derivatives also share a similar core structure but include vinyl groups, which can influence their chemical reactivity and biological properties .
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-14(2)11-12-23-19(26)13-24-20-15-7-3-4-8-16(15)22(28)25(20)18-10-6-5-9-17(18)21(24)27/h3-10,14,20H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
UBKHINSCDJVIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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